7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Brand Name: Vulcanchem
CAS No.: 10178-55-9
VCID: VC2456708
InChI: InChI=1S/C10H11ClO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3
SMILES: CC1(CC2=C(O1)C(=CC=C2)Cl)C
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol

7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

CAS No.: 10178-55-9

Cat. No.: VC2456708

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran - 10178-55-9

Specification

CAS No. 10178-55-9
Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
IUPAC Name 7-chloro-2,2-dimethyl-3H-1-benzofuran
Standard InChI InChI=1S/C10H11ClO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3
Standard InChI Key HQNCYHHQGGYKRZ-UHFFFAOYSA-N
SMILES CC1(CC2=C(O1)C(=CC=C2)Cl)C
Canonical SMILES CC1(CC2=C(O1)C(=CC=C2)Cl)C

Introduction

Chemical Structure and Properties

Basic Information

7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran belongs to the benzofuran family, characterized by a fused structure consisting of a benzene ring and a furan ring. The compound features a chlorine atom at the 7-position and two methyl groups at the 2-position, which significantly influence its chemical reactivity and physical properties .

Table 1: Chemical Properties of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

PropertyValue
CAS Number10178-55-9
Molecular FormulaC₁₀H₁₁ClO
Molecular Weight182.65 g/mol
IUPAC Name7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
SMILESClC1=CC=CC(C2)=C1OC2(C)C
AppearancePowder/crystalline solid
SolubilityModerate to low in water; higher in organic solvents
Storage ConditionsRoom temperature

Structural Features

The structural characteristics of this compound include:

  • A partially saturated benzofuran core (2,3-dihydro)

  • Two methyl substituents at position 2, creating a quaternary carbon

  • A chlorine atom at position 7 of the benzene ring

  • A heterocyclic oxygen in the five-membered ring

These features contribute to its unique chemical behavior and biological activities. The compound exhibits hydrophobic properties due to its aromatic nature and chlorine substitution, resulting in higher solubility in organic solvents compared to water .

Synthesis Methods

Synthetic Routes

Multiple synthetic pathways have been developed for the preparation of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and its derivatives. The most common methods include:

Chlorination of Precursors

The synthesis often involves the chlorination of precursors such as 2,3-dihydro-2,2-dimethyl-7-benzofuranol. This can be achieved using reagents like thionyl chloride or chloromethyl methyl ether under controlled conditions .

Cyclization of Substituted Precursors

Another approach involves multi-step reactions starting from catechol or other aromatic compounds, utilizing methallyl chloride and subsequent cyclization processes .

Figure 1: General Synthetic Pathway for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

Related Patent Processes

A significant synthetic process for related compounds has been described in US Patent US3419579A. This process outlines the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which can serve as a precursor for the chlorinated derivative . The reaction sequence involves:

  • Reacting 2-hydroxyacetophenone with a methallyl halide to form 2-acetylphenyl methallyl ether

  • Rearranging and cyclizing to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran

  • Oxidizing to form 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran

  • Hydrolyzing to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol

The chlorinated derivative can then be prepared through subsequent chlorination reactions .

Chemical Reactivity

Types of Reactions

7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran can participate in various chemical reactions due to its functional groups. These include:

Oxidation Reactions

The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions

Reduction can convert the compound to its corresponding alcohols, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution Reactions

The chlorine atom serves as a reactive site for nucleophilic substitution. Various nucleophiles can replace the chlorine, allowing for diverse functionalization. Reagents like sodium amide (NaNH₂) or thiourea are commonly used for these transformations.

Structure-Activity Relationship

The position of substituents significantly affects the reactivity of the compound. The chlorine at the 7-position enhances the electrophilicity of the benzene ring, while the dimethyl groups at position 2 create steric hindrance and influence the conformation of the molecule .

Biological Activities

Insecticidal Properties

One of the most notable applications of 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is in the field of entomology as an insecticide. Research has demonstrated that derivatives of this compound exhibit significant insecticidal properties:

Table 2: Insecticidal Activity of Chlorinated Benzofuran Derivatives

CompoundTarget InsectMortality Rate (%)
7-Chloro-2,3-dihydrobenzofuranAmerican Cockroach85%
7-Methyl BenzofuranAmerican Cockroach70%
5-Chloro BenzothiophenylAmerican Cockroach65%

Structure-Based Drug Design

Pharmacophore Model

The benzofuran scaffold has been identified as an important pharmacophore in medicinal chemistry. The specific substitution pattern in 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran contributes to its biological activity:

  • The chlorine atom at position 7 enhances lipophilicity and membrane permeability

  • The dimethyl substituents at position 2 provide conformational stability

  • The partially saturated benzofuran core serves as a rigid scaffold for optimal interaction with biological targets

Molecular Modifications

Various molecular modifications of 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran have been explored to enhance specific biological activities:

Table 3: Derivatives of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and Their Applications

DerivativeModificationApplication
2-(7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrileAddition of acetonitrile at position 5Potential pharmaceutical intermediate
7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehydeAddition of methyl groups at positions 4 and 5, and carbaldehyde at position 6Medicinal chemistry research
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chlorideReplacement of chlorine with sulfonyl chlorideChemical synthesis intermediate

Comparative Analysis

Comparison with Related Compounds

Understanding the structural and functional relationships between 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran and similar compounds provides insights into structure-activity relationships.

Table 4: Comparison of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran with Related Compounds

CompoundStructural DifferencesFunctional Differences
2,3-Dihydro-2,2-dimethyl-7-benzofuranolOH group instead of Cl at position 7Increased hydrophilicity; different hydrogen bonding capabilities
7-Chloro-2,3-dihydrobenzofuranLacks dimethyl groups at position 2Different conformational properties; altered receptor interactions
2,2-dimethyl-2,3-dihydro-1-benzofuranNo chlorine substitutionReduced lipophilicity; different electronic properties

Significance in Benzofuran Chemistry

The 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran structure serves as an important building block in heterocyclic chemistry. The benzofuran core is present in numerous biologically active natural compounds and pharmaceuticals, making derivatives like this chlorinated compound valuable in medicinal chemistry research .

SupplierCatalog IDPurityAvailable Sizes
AChemBlockX21579597%Not specified
Cymit QuimicaIN-DA0005L1Not specified100 mg, 250 mg, 1 g
Cymit Quimica54-OR87173Not specified100 mg
Cymit Quimica3D-KAA17855Not specified500 mg, 5 g

Research Applications

The compound has found applications in various research fields:

  • As a chemical intermediate in organic synthesis

  • In the development of novel insecticides

  • In medicinal chemistry for the creation of analgesic compounds

  • As a scaffold for structure-activity relationship studies

  • In the investigation of cannabinoid receptor modulators

Future Research Directions

Challenges and Opportunities

While 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran shows promise in various applications, several challenges remain:

  • Improving synthetic efficiency and developing environmentally friendly production methods

  • Enhancing water solubility for pharmaceutical applications

  • Understanding the precise mechanisms of action in biological systems

  • Optimizing the structure for specific therapeutic targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator